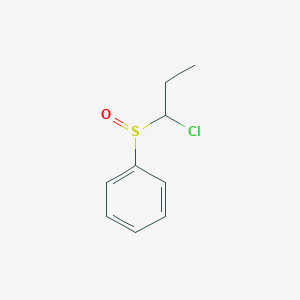
(1-Chloropropane-1-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropropane-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a 1-chloropropane-1-sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropane-1-sulfinyl)benzene typically involves the reaction of benzene with 1-chloropropane-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropane-1-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(1-Chloropropane-1-sulfinyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropropane-1-sulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(1-Chloropropane-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(1-Bromopropane-1-sulfinyl)benzene: Similar structure but with a bromine atom instead of chlorine.
(1-Chloropropane-1-sulfinyl)toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
(1-Chloropropane-1-sulfinyl)benzene is unique due to its specific combination of a chloropropane and sulfinyl group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104354-47-4 |
|---|---|
Molecular Formula |
C9H11ClOS |
Molecular Weight |
202.70 g/mol |
IUPAC Name |
1-chloropropylsulfinylbenzene |
InChI |
InChI=1S/C9H11ClOS/c1-2-9(10)12(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
KHCRGTCLJUFGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(S(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


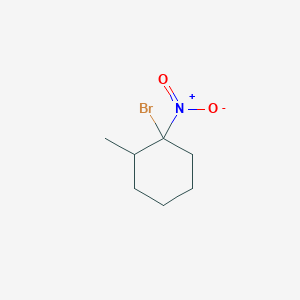
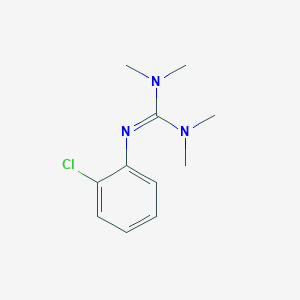

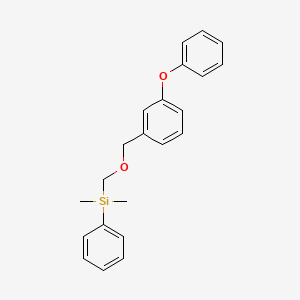
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
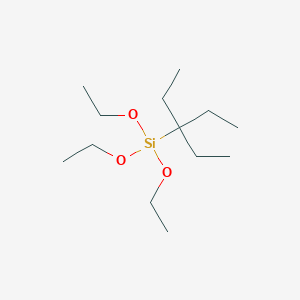
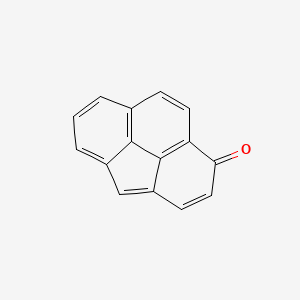
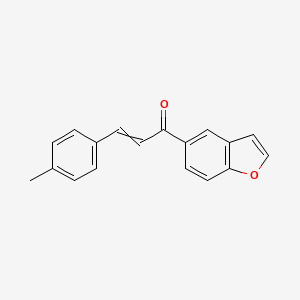
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
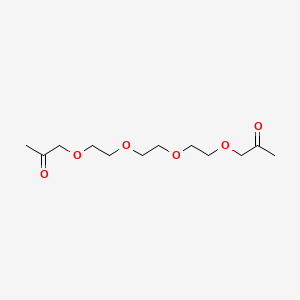
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
